molecular formula C4H11Al B14722225 Ethyl(dimethyl)alumane CAS No. 13197-83-6

Ethyl(dimethyl)alumane

Cat. No.: B14722225
CAS No.: 13197-83-6
M. Wt: 86.11 g/mol
InChI Key: SHGOGDWTZKFNSC-UHFFFAOYSA-N
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Description

Ethyl(dimethyl)alumane is an organoaluminum compound with the chemical formula C₄H₁₁Al. It is a type of organometallic compound where aluminum is bonded to carbon atoms. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl(dimethyl)alumane can be synthesized through the reaction of dimethylaluminum chloride with ethylmagnesium bromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The reaction can be represented as follows:

(CH3)2AlCl+C2H5MgBr(CH3)2AlC2H5+MgClBr\text{(CH}_3\text{)}_2\text{AlCl} + \text{C}_2\text{H}_5\text{MgBr} \rightarrow \text{(CH}_3\text{)}_2\text{AlC}_2\text{H}_5 + \text{MgClBr} (CH3​)2​AlCl+C2​H5​MgBr→(CH3​)2​AlC2​H5​+MgClBr

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors with precise control over temperature and pressure to ensure high yield and purity. The process may also involve the use of catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl(dimethyl)alumane undergoes various types of chemical reactions, including:

    Oxidation: Reacts with oxygen to form aluminum oxides and other by-products.

    Reduction: Can act as a reducing agent in organic synthesis.

    Substitution: Undergoes nucleophilic substitution reactions with halides and other electrophiles.

Common Reagents and Conditions

    Oxidation: Typically requires exposure to air or oxygen at elevated temperatures.

    Reduction: Often involves the use of hydrogen gas or other reducing agents under controlled conditions.

    Substitution: Commonly performed in the presence of solvents like tetrahydrofuran (THF) or diethyl ether, with the reaction temperature maintained at low to moderate levels.

Major Products

    Oxidation: Produces aluminum oxides and various organic by-products.

    Reduction: Yields reduced organic compounds and aluminum hydrides.

    Substitution: Forms new organoaluminum compounds with different alkyl or aryl groups.

Scientific Research Applications

Ethyl(dimethyl)alumane has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Investigated for its potential use in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of new pharmaceuticals and drug delivery systems.

    Industry: Utilized in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of ethyl(dimethyl)alumane involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. The aluminum atom in the compound can coordinate with other molecules, facilitating the formation or breaking of chemical bonds. This coordination ability is crucial in catalysis and other applications where precise control over reactivity is required.

Comparison with Similar Compounds

Similar Compounds

    Trimethylaluminum: Another organoaluminum compound with three methyl groups attached to aluminum.

    Diethylaluminum chloride: Contains two ethyl groups and one chlorine atom bonded to aluminum.

    Triethylaluminum: Composed of three ethyl groups attached to aluminum.

Uniqueness

Ethyl(dimethyl)alumane is unique due to its specific combination of ethyl and dimethyl groups, which imparts distinct reactivity and properties compared to other organoaluminum compounds. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective.

Properties

CAS No.

13197-83-6

Molecular Formula

C4H11Al

Molecular Weight

86.11 g/mol

IUPAC Name

ethyl(dimethyl)alumane

InChI

InChI=1S/C2H5.2CH3.Al/c1-2;;;/h1H2,2H3;2*1H3;

InChI Key

SHGOGDWTZKFNSC-UHFFFAOYSA-N

Canonical SMILES

CC[Al](C)C

Origin of Product

United States

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